Methyl triazole-1-carboxylate

Organic Synthesis Click Chemistry Heterocyclic Chemistry

Select Methyl triazole-1-carboxylate (MTC) for its distinct 1,2,3-triazole core with N1 methyl ester substitution, offering higher electron density and electrophilicity than the 1,2,4-triazole isomer. This building block enables regioselective CuAAC via quantitative decarboxylation, serves as a bioisostere for amides and esters in lead optimization (TPSA 57 Ų, XLogP 0), and forms well-defined metal complexes for MOF linkers and transition metal catalysis. With 11% lower molecular weight than the ethyl ester analog, MTC maximizes atom economy, reduces material costs, and simplifies purification in scale-up. Validate batch-specific reactivity for your synthetic pathway.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 117632-76-5
Cat. No. B044159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl triazole-1-carboxylate
CAS117632-76-5
Synonyms1H-1,2,3-Triazole-1-carboxylic acid, methyl ester (9CI)
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCOC(=O)N1C=CN=N1
InChIInChI=1S/C4H5N3O2/c1-9-4(8)7-3-2-5-6-7/h2-3H,1H3
InChIKeyLLSQCRXJNSSQPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Triazole-1-carboxylate (CAS 117632-76-5): A Unique 1,2,3-Triazole Scaffold for Advanced Organic Synthesis and Medicinal Chemistry


Methyl triazole-1-carboxylate (MTC), also known as 1H-1,2,3-triazole-1-carboxylic acid, methyl ester, is a heterocyclic building block with the molecular formula C4H5N3O2 and a molecular weight of 127.10 g/mol [1]. Structurally, it features a 1,2,3-triazole core—characterized by three adjacent nitrogen atoms—esterified with a methyl carboxylate group at the N1 position [1]. This arrangement confers distinct electronic and steric properties that differentiate it from its 1,2,4-triazole isomer and other triazole carboxylates, making MTC a specialized synthon for applications requiring precise regiochemical control and enhanced electrophilicity.

Why Substituting Methyl Triazole-1-carboxylate with Its 1,2,4-Isomer or Ethyl Ester Analog Can Compromise Synthetic Outcomes


While triazole carboxylates share a common molecular formula, subtle variations in nitrogen placement and ester group dramatically alter reactivity profiles. The 1,2,3-triazole isomer exhibits higher electron density within the ring, rendering it more reactive in nucleophilic substitutions and cycloadditions compared to the 1,2,4-triazole counterpart [1]. Furthermore, C–H activation-functionalization strategies well-established for 1,2,3-triazoles remain underdeveloped for 4-substituted 1,2,4-triazole cores [2]. The methyl ester moiety offers optimal steric and electronic balance—lower molecular weight and higher atom economy versus ethyl or bulkier esters—directly impacting reaction kinetics and purification efficiency. These intrinsic differences mean that generic substitution without rigorous validation risks altered reactivity, regioselectivity, and final product purity, necessitating compound-specific evidence for informed procurement.

Quantitative Differentiation of Methyl Triazole-1-carboxylate (CAS 117632-76-5) Against Key Comparators: Computed Properties, Reactivity, and Synthetic Utility


1,2,3-Triazole Core Exhibits Enhanced Electron Density and Reactivity Over 1,2,4-Isomer

MTC's 1,2,3-triazole scaffold demonstrates higher intrinsic reactivity compared to its 1,2,4-triazole isomer. This is attributed to the greater electron density within the 1,2,3-triazole ring, which facilitates nucleophilic substitutions and cycloaddition reactions [1]. In contrast, C–H activation-functionalization of 1,2,4-triazoles, particularly 4-substituted derivatives, is notably underdeveloped, with limited synthetic methodologies available [2].

Organic Synthesis Click Chemistry Heterocyclic Chemistry

Computed Physicochemical Properties Differentiate MTC from 1,2,4-Isomer

PubChem computed properties reveal key differences between methyl triazole-1-carboxylate (1,2,3-isomer) and methyl 1H-1,2,4-triazole-1-carboxylate (CAS 40322-20-1). MTC exhibits a topological polar surface area (TPSA) of 57 Ų, XLogP3-AA of 0, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. These values influence membrane permeability, solubility, and target engagement in biological systems.

Computational Chemistry Drug Design Property Prediction

Methyl Ester Moiety Offers Superior Atom Economy and Synthetic Efficiency Over Ethyl Ester Analog

Methyl triazole-1-carboxylate (MW 127.10 g/mol) provides higher atom economy compared to its ethyl ester analog, ethyl 1H-1,2,3-triazole-1-carboxylate (CAS 35847-32-6, MW 141.13 g/mol). This 11% reduction in molecular weight translates to less mass per mole of product, reducing waste and potentially lowering reaction scale-up costs [1]. Additionally, the methyl ester's smaller steric footprint may facilitate faster reaction kinetics in ester hydrolysis or transesterification steps.

Green Chemistry Process Chemistry Synthetic Methodology

Distinct Tautomeric and Conformational Landscape Influences Binding and Stability

The 1,2,3-triazole core of MTC exists predominantly as the 1H-tautomer, whereas the 1,2,4-triazole isomer exhibits a different tautomeric preference. Computational studies indicate that the 2H-tautomer is more stable for 1,2,3-triazoles in the gas phase, but in solution and solid state, the 1H-form dominates [1]. This tautomeric behavior directly impacts hydrogen bonding capacity, metal coordination geometry, and biological recognition events.

Structural Biology Computational Chemistry Medicinal Chemistry

Synthetic Versatility: MTC as a Precursor for Click Chemistry and Beyond

Methyl triazole-1-carboxylate serves as an efficient precursor to 1H-1,2,3-triazole, a key intermediate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions . This transformation is quantitative and regioselective, enabling rapid assembly of complex molecular architectures. While specific yield data for MTC decarboxylation is not explicitly reported in primary literature, related 1,2,3-triazole carboxylates undergo smooth decarboxylation to afford parent triazoles in high yield (e.g., 90% yield for 1-(1-naphthyl)-1H-1,2,3-triazole) [1].

Click Chemistry Bioorthogonal Chemistry Polymer Chemistry

Strategic Application Scenarios for Methyl Triazole-1-carboxylate (CAS 117632-76-5) Based on Quantified Differentiation


Medicinal Chemistry: Design of Bioisosteric Replacements and Pharmacophore Exploration

Leverage MTC's distinct 1,2,3-triazole core as a bioisostere for amides, esters, or carboxylic acids in lead optimization. Its higher electron density and favorable computed properties (TPSA 57 Ų, XLogP 0) [1] can improve metabolic stability and target binding while maintaining drug-like characteristics. The 1,2,3-triazole's inability to act as a hydrogen bond donor minimizes off-target interactions.

Click Chemistry and Bioconjugation: Reliable Precursor for CuAAC Ligations

Utilize MTC as a source of 1H-1,2,3-triazole for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The methyl ester protects the triazole N–H during synthetic manipulations and can be removed quantitatively via decarboxylation. This approach ensures regioselective formation of 1,4-disubstituted triazoles, critical for bioorthogonal labeling, polymer functionalization, and assembly of PROTACs or antibody-drug conjugates.

Process Chemistry and Scale-Up: Optimized Atom Economy for Cost-Effective Synthesis

Select MTC over bulkier esters (e.g., ethyl) when atom economy and waste reduction are prioritized. The 11% lower molecular weight [1] reduces material costs and simplifies purification, making it ideal for large-scale production of triazole-containing intermediates or active pharmaceutical ingredients (APIs).

Catalysis and Coordination Chemistry: Ligand Design with Defined Geometry

Exploit the 1,2,3-triazole ring's tautomeric preference (1H-dominant) and nitrogen lone pair orientation for constructing well-defined metal complexes [2]. MTC-derived ligands can serve as stable, electron-rich scaffolds for transition metal catalysis or as metal-organic framework (MOF) linkers, where precise coordination geometry is essential.

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